9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,5-difluoroaniline with 3-methylbenzaldehyde in the presence of a suitable catalyst can yield an intermediate, which is then subjected to further cyclization with triazole derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce halogen or nitro groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a fluorescent probe for detecting metal ions, such as iron (Fe³⁺), has been investigated. Its ability to selectively bind to specific ions makes it useful in various analytical applications.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions like Fe³⁺, leading to a change in fluorescence intensity. This interaction is facilitated by the compound’s unique structure, which allows for selective binding and detection.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in their core structure and substituents.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a fused tetrazine ring, offering different chemical properties and applications.
Uniqueness
The uniqueness of 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H20F2N4O |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20F2N4O/c1-12-4-3-5-14(6-12)15-9-19-21(20(30)10-15)22(16-7-17(24)11-18(25)8-16)29-23(27-19)26-13(2)28-29/h3-8,11,15,22H,9-10H2,1-2H3,(H,26,27,28) |
InChI Key |
UOKMLRRJXCYBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=CC(=C5)F)F)C(=O)C2 |
Origin of Product |
United States |
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